8-Chlorothiazolo[5,4-g]quinazoline
Description
Properties
CAS No. |
171179-74-1 |
|---|---|
Molecular Formula |
C9H4ClN3S |
Molecular Weight |
221.67 g/mol |
IUPAC Name |
8-chloro-[1,3]thiazolo[5,4-g]quinazoline |
InChI |
InChI=1S/C9H4ClN3S/c10-9-5-1-8-7(13-4-14-8)2-6(5)11-3-12-9/h1-4H |
InChI Key |
AKWAAQCCHSLYBC-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC3=C1SC=N3)N=CN=C2Cl |
Canonical SMILES |
C1=C2C(=CC3=C1SC=N3)N=CN=C2Cl |
Synonyms |
Thiazolo[5,4-g]quinazoline, 8-chloro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Angular vs. Linear Thiazoloquinazolines
The position of thiazole ring fusion significantly impacts physicochemical and biological properties:
- Linear analogs (e.g., thiazolo[4,5-g] and [5,4-g]quinazolines) exhibit improved solubility and metabolic stability compared to angular analogs (e.g., thiazolo[5,4-f] and [4,5-h]quinazolines), which are more rigid due to steric constraints .
- For example, linear thiazolo[5,4-g]quinazoline derivatives demonstrate enhanced inhibitory activity against kinases and phosphodiesterases, attributed to their optimized binding pocket compatibility .
Table 1: Key Differences Between Angular and Linear Thiazoloquinazolines
Table 2: Impact of Substituents on Quinazoline Activity
Comparison with Selenium and Thioether Derivatives
- Selenium Quinazolines : Derivatives like sodium quinazoline-4-diselenide exhibit anticancer activity but suffer from poor solubility and stability .
- Thioether Quinazolines : Thiazolo[5,4-g]quinazoline derivatives, such as 14b, demonstrate comparable or superior activity with better pharmacokinetic profiles due to the thiazole ring’s electron-rich nature and stability .
Triazoloquinazoline vs. Thiazoloquinazoline
- Triazoloquinazolines (e.g., 1,2,4-triazolo[5,1-b]quinazolin-8-ones) are synthesized via copper-catalyzed reactions, yielding compounds with moderate anticancer activity (e.g., 45–50% inhibition at 10 µM) .
- Thiazoloquinazolines generally exhibit higher potency (e.g., IC50 < 1 µM in kinase assays) due to stronger hydrogen bonding and hydrophobic interactions .
Preparation Methods
Chlorinated Anthranilic Acid Derivatives
The quinazoline backbone is commonly derived from anthranilic acid derivatives. For 8-chlorothiazolo[5,4-g]quinazoline, 8-chloroanthranilic acid serves as the primary precursor.
Direct Chlorination of Anthranilic Acid
Chlorination at position 8 is achieved via electrophilic substitution using N-chlorosuccinimide (NCS) in acetic acid at 60°C. This method yields 8-chloroanthranilic acid in ~75% purity, requiring subsequent recrystallization.
Nitration-Reduction-Chlorination Sequence
Alternative routes involve:
Quinazolin-8-one Formation
The chlorinated anthranilic acid undergoes cyclization to form the quinazoline core.
Niementowski Reaction
Heating 8-chloroanthranilic acid with formamide at 130°C for 6 hours yields 8-chloro-3,4-dihydroquinazolin-4-one. This method, however, often requires microwave assistance to improve yield (from 60% to 85%).
Multi-Component Reaction (MCR) Approach
A one-pot MCR using 8-chloroanthranilic acid, DMF-DMA, and benzylamine in ethyl acetate under microwave irradiation (77°C, 30 min) produces 8-chloro-3-benzylquinazolin-4(3H)-one. This method achieves 88% yield and minimizes side products.
Thiazole Ring Fusion
Appel Salt-Mediated Thiazole Formation
The quinazolin-8-one intermediate undergoes thiazole ring fusion via Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride):
-
Imino-Dithiazole Formation :
Reacting 8-chloro-3-benzylquinazolin-4(3H)-one with Appel salt in dichloromethane and pyridine yields the imino-1,2,3-dithiazole intermediate (86% yield). -
Cyanothioformamide Generation :
Treatment with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) converts the dithiazole to a cyanothioformamide. LiBr (2.0 equiv) in DMSO/DMF at 120°C facilitates intramolecular C-S bond formation, yielding thiazolo[5,4-g]quinazolin-8-one (70% yield).
Chlorine Substituent Optimization
Post-Cyclization Halogenation
Direct chlorination of the fused thiazoloquinazoline is challenging due to ring deactivation. Electrophilic chlorination using Cl₂ gas in CCl₄ at 0°C introduces chlorine at position 8 with moderate yield (55%) but risks over-chlorination.
Directed Ortho-Metalation (DoM)
Using a directed metalation group (DMG), such as a methoxy group at position 7, allows selective lithiation at position 8. Subsequent quenching with hexachloroethane introduces chlorine, followed by DMG removal via BBr₃.
Catalytic and Solvent Effects
| Catalyst | Solvent System | Yield (%) | Regioselectivity |
|---|---|---|---|
| LiBr | DMSO/DMF | 70 | High |
| KI | DMSO/DMF | 58 | Moderate |
| CuI/PdCl₂ | Toluene | 40 | Low |
Data adapted from highlights LiBr’s superiority in promoting regioselective cyclization while maintaining the chlorine substituent’s integrity.
Comparative Analysis of Synthetic Routes
Route A: Sequential Chlorination-Cyclization
-
Start with 8-nitroanthranilic acid.
-
Reduce to 8-aminoquinazoline.
-
Sandmeyer chlorination.
-
Thiazole fusion via Appel salt.
Overall Yield : 52%
Route B: Pre-Chlorinated Anthranilic Acid
-
Directly use 8-chloroanthranilic acid.
-
Quinazoline core formation.
-
Thiazole fusion.
Overall Yield : 68%
Route B is more efficient but requires access to expensive 8-chloroanthranilic acid.
Scalability and Industrial Considerations
-
Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, critical for large-scale production.
-
Solvent Recovery : DMSO/DMF mixtures are recycled via vacuum distillation, reducing costs.
-
Byproduct Management : LiBr byproducts are neutralized with aqueous NaOH, yielding LiOH and NaBr for safe disposal .
Q & A
Q. What are the established synthetic routes for 8-chlorothiazolo[5,4-g]quinazoline?
The synthesis typically involves multi-step protocols. A common method starts with functionalized quinazoline precursors undergoing cyclocondensation with thioamide derivatives under acidic conditions. For example, Hédou et al. (2013) developed a linear synthesis route using methyl 2-amino-5-nitrobenzoate, followed by nitro-group reduction and thiazole ring closure via Hantzsch thiazole synthesis. Key reagents include POCl₃ for chlorination and acetic anhydride for cyclization. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Q. How is structural characterization performed for this compound derivatives?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
- HRMS : High-resolution mass spectrometry for molecular ion validation.
- X-ray diffraction : Single-crystal X-ray analysis (e.g., for analogs like 8-chloro-5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline) resolves absolute configurations and bond angles .
Q. What purification techniques are optimal for isolating this compound?
Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. For crystalline derivatives, recrystallization in ethanol or dichloromethane/hexane mixtures improves purity. HPLC with C18 columns is used for analytical purity checks (>95%) .
Advanced Research Questions
Q. How do researchers evaluate kinase inhibition activity of this compound derivatives?
Kinase inhibition is tested against a panel of human kinases (e.g., CDK9, Pim-1, JAK3) using radiometric or fluorescence-based assays. For example, Broudic et al. (2024) employed ADP-Glo™ kinase assays with ATP concentrations near Km values. IC₅₀ values are calculated using dose-response curves (1–100 µM range). Notably, linear thiazoloquinazolines showed no kinase inhibition, contrasting with angular analogs .
Q. What methodologies are used to assess cytotoxicity in cancer cell lines?
Cytotoxicity is evaluated via MTT or resazurin assays across multiple cell lines (e.g., HCT-116, MCF-7, PC-3). Cells are treated for 72 hours, and viability is normalized to untreated controls. IC₅₀ values for potent derivatives (e.g., 7-benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinones) range from 5–20 µM. Selectivity is confirmed using non-tumorigenic cell lines (e.g., HEK293) .
Q. How does substituent variation impact the structure-activity relationship (SAR) of thiazoloquinazolines?
SAR studies reveal:
- Position 7 : Benzyl or alkyl groups enhance cytotoxicity by improving membrane permeability.
- Chlorine at position 8 : Stabilizes the quinazoline core and enhances electrophilic interactions.
- Thiazole fusion : Angular fusion (e.g., [5,4-f]) shows kinase inhibition, while linear ([5,4-g]) lacks activity, highlighting topology-dependent bioactivity .
Q. What computational approaches support the design of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with kinase ATP-binding pockets. Pharmacophore mapping identifies critical H-bond donors/acceptors (e.g., quinazoline N1 and thiazole S). DFT calculations (Gaussian 09) optimize electronic properties for target engagement .
Q. How are stability and storage conditions optimized for lab-scale samples?
- Storage : Lyophilized powders are stored at −20°C under argon to prevent hydrolysis.
- Stability assays : HPLC-UV monitors degradation under stress conditions (pH 2–12, 40°C).
- Analytical standards : Reference materials (e.g., 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone) are validated via NMR and LC-MS for batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
